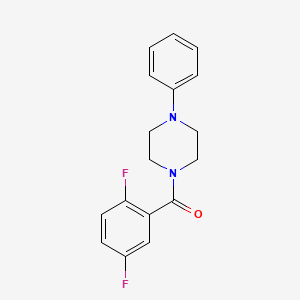

![molecular formula C25H27NO4 B4716409 7-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B4716409.png)

7-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

Overview

Description

The compound appears to contain a piperidine derivative, specifically 2-(1-Benzyl-4-piperidinyl)ethanamine . Piperidine is a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds represents one of the most important synthetic medicinal blocks for drug construction .Molecular Structure Analysis

The molecular structure of piperidine-containing compounds is complex and varies depending on the specific compound. For example, the empirical formula for 2-(1-Benzyl-4-piperidinyl)ethanamine is C14H22N2 .Chemical Reactions Analysis

The metabolism of new fentanyl analogs, which are similar to the compound you mentioned, generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine-containing compounds vary. For example, 2-(1-Benzyl-4-piperidinyl)ethanamine is a solid .Scientific Research Applications

Neuroprotective Agent

This compound has potential applications as a neuroprotective agent . The benzylpiperidine moiety is known to act as a monoamine releasing agent, which can be beneficial in protecting neurons against neurotoxicity . It could be studied for its efficacy in preventing neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Monoamine Oxidase Inhibitor

As a monoamine oxidase inhibitor (MAOI) , this compound may be used in research related to depression and anxiety disorders . MAOIs are known for their antidepressant effects, and this compound’s selectivity could provide insights into more targeted therapies with fewer side effects.

Dopamine Releaser

The compound’s ability to release dopamine selectively makes it a candidate for research into treatments for dopamine-related disorders , such as schizophrenia and bipolar disorder . Its efficacy and potency as a dopamine releaser could lead to new pharmacological approaches.

Serotonin Releaser

Similarly, its action as a serotonin releaser opens avenues for research into serotonergic pathways and their role in mood regulation . This could be particularly useful in understanding and treating mood disorders.

NMDA Antagonist

The compound’s structure suggests potential as an NMDA antagonist . This application could be significant in researching treatments for excitotoxicity and conditions like epilepsy .

Synthesis of Flavonoid Derivatives

In chemical synthesis, this compound could be used as a precursor for the synthesis of flavonoid derivatives . These derivatives are studied for their dual binding properties as acetylcholinesterase inhibitors , which have implications in treating cognitive impairments .

Urotensin-II Receptor Antagonists

Research into Urotensin-II receptor antagonists could benefit from this compound. These antagonists have potential therapeutic applications in cardiovascular diseases, making the compound valuable for cardiovascular research .

Rho Kinase Inhibitors

Lastly, the compound could be utilized in the synthesis of Rho kinase inhibitors . These inhibitors are important in studying the regulation of the actin cytoskeleton and related cellular processes, which have implications in cancer research .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO4/c1-17-18(2)25(28)30-23-15-21(8-9-22(17)23)29-16-24(27)26-12-10-20(11-13-26)14-19-6-4-3-5-7-19/h3-9,15,20H,10-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIMXMUIMRPNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

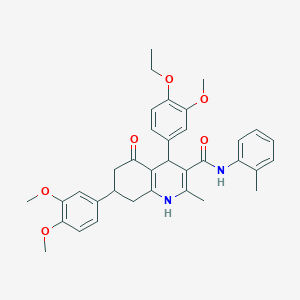

![5-{[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716328.png)

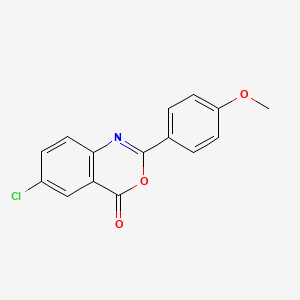

![4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate](/img/structure/B4716333.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4716380.png)

![methyl (2-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4716382.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B4716383.png)

![methyl 2-[({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4716384.png)

![methyl 1-butyl-6-(2,4-dichlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4716386.png)

![6-cyclopropyl-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716401.png)

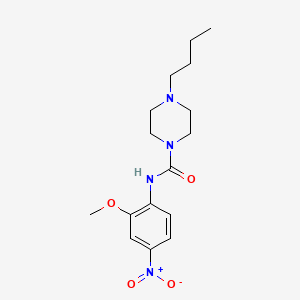

![N-(2,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4716405.png)

![3-chloro-N-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4716417.png)